molecular formula C12H13N3O3S B2469306 methyl 2-(1,4-dimethyl-1H-pyrazole-5-carboxamido)thiophene-3-carboxylate CAS No. 1207049-73-7

methyl 2-(1,4-dimethyl-1H-pyrazole-5-carboxamido)thiophene-3-carboxylate

Cat. No. B2469306
CAS RN: 1207049-73-7
M. Wt: 279.31
InChI Key: RFIAAJRLOJPKSX-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazole derivatives have been the focus of increasing interest over the past decades because of their low toxicity and high bioactivity .


Molecular Structure Analysis

The molecular structure of a similar compound, 3,5-Dimethylpyrazole, is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry . The specific molecular structure of “methyl 2-(1,4-dimethyl-1H-pyrazole-5-carboxamido)thiophene-3-carboxylate” is not available in the sources I found.

Scientific Research Applications

Synthesis and Derivative Development

  • Analogues of Antiviral Compounds : The synthesis of thiophene derivatives analogous to the antiviral compound pyrazofurin, using a base-mediated condensation method, was explored (Huybrechts et al., 1984).
  • One-Pot Synthesis Method : A study on the efficient and economical synthesis of dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates, including ring-opening methodologies, was reported (Sahu et al., 2015).
  • Novel Synthesis of Thiophene Derivatives : Research on the synthesis of various thiophene derivatives through the reaction of carbon disulfide with active methylenes compounds was presented (Mohareb et al., 1995).

Chemical and Biological Properties

  • Cytotoxic Activity of Derivatives : A study was conducted on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and their cytotoxic activity against various cancer cell lines (Deady et al., 2003).
  • Computational and Nonlinear Optical Properties : The structural features, computational applications, and nonlinear optical properties of pyrazole-thiophene-based amide derivatives were examined (Kanwal et al., 2022).
  • Investigation of Electronic Structures : Theoretical and experimental studies were conducted on pyrazole-4-carboxylic acid derivatives, including spectral analysis and density functional theory (DFT) calculations (Viveka et al., 2016).

Application in Drug Development

  • Development of BTK Inhibitors : The synthesis of a potent inhibitor of Bruton's tyrosine kinase (BTK), relevant for rheumatoid arthritis treatment, and its metabolic studies were reported (Liu et al., 2011).
  • Antimicrobial and Antitumor Activities : Synthesis and evaluation of pyrazolopyridine derivatives for their antioxidant, antitumor, and antimicrobial activities were studied (El‐Borai et al., 2013).

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, the study and development of new pyrazole derivatives, including potentially “methyl 2-(1,4-dimethyl-1H-pyrazole-5-carboxamido)thiophene-3-carboxylate”, could be a promising direction for future research.

properties

IUPAC Name

methyl 2-[(2,4-dimethylpyrazole-3-carbonyl)amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-7-6-13-15(2)9(7)10(16)14-11-8(4-5-19-11)12(17)18-3/h4-6H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFIAAJRLOJPKSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C(=O)NC2=C(C=CS2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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